2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid
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Overview
Description
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine moiety is first protected with a tert-butoxycarbonyl group to form 4-(tert-butoxycarbonyl)piperazine.
Bromination: The protected piperazine is then brominated to introduce a bromomethyl group.
Suzuki-Miyaura Coupling: The brominated intermediate undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is also crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Phenol Derivatives: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperazine moiety and Boc protection, making it less versatile in certain applications.
4-(Tert-butoxycarbonyl)piperazine: Does not contain the boronic acid group, limiting its use in boron-specific reactions.
Pinacol Boronic Esters: More stable but less reactive compared to the free boronic acid group.
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid is unique due to its combination of a boronic acid group and a protected piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to form reversible covalent bonds with diols and other nucleophiles also enhances its utility in biological and medicinal applications .
Properties
IUPAC Name |
[2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSVTZZAFJBGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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